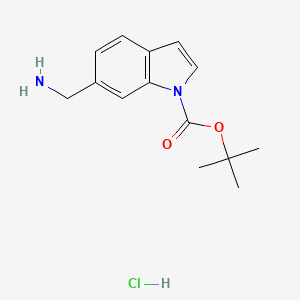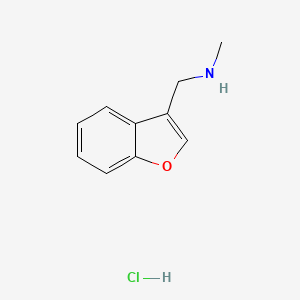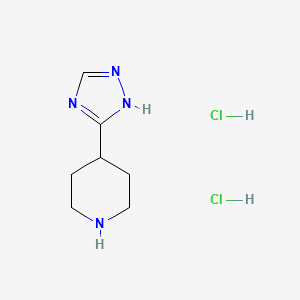
3-(Piperidin-1-ylmethyl)-1,4-thiazepane
Übersicht
Beschreibung
3-(Piperidin-1-ylmethyl)-1,4-thiazepane is a heterocyclic compound that features a seven-membered ring containing both nitrogen and sulfur atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and thiazepane moieties in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-ylmethyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a thiazepane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Piperidin-1-ylmethyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or thiazepane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-1-ylmethyl)-1,4-thiazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing drugs with antimicrobial, antiviral, or anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-1-ylmethyl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the compound and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Thiazepane: A seven-membered ring containing both nitrogen and sulfur atoms, similar to 3-(Piperidin-1-ylmethyl)-1,4-thiazepane but without the piperidine moiety.
Uniqueness: this compound is unique due to the combination of piperidine and thiazepane rings in its structure This dual-ring system provides a versatile scaffold for the development of compounds with diverse biological activities
Eigenschaften
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,4-thiazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-2-6-13(7-3-1)9-11-10-14-8-4-5-12-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPAUUUOUZICEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402867.png)
![[2-(4-tert-Butylphenyl)propyl]amine hydrochloride](/img/structure/B1402871.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402872.png)


![2-[3-(2-tert-Butoxycarbonyl-amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402876.png)

![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B1402879.png)



![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)


